molecular formula C9H13NO3 B8595581 5-(aminomethyl)-2,3-dimethoxyphenol

5-(aminomethyl)-2,3-dimethoxyphenol

Cat. No.: B8595581
M. Wt: 183.20 g/mol
InChI Key: OVCUUKNEMAGIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-2,3-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3 It is a derivative of benzylamine, featuring hydroxyl and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dimethoxyphenol typically involves the following steps:

    Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The hydroxyl group is then converted to an amine using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2,3-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-Hydroxy-4,5-dimethoxybenzaldehyde.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

5-(aminomethyl)-2,3-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,5-Dimethoxybenzylamine: Another related compound with methoxy groups at different positions on the benzene ring.

Uniqueness

5-(aminomethyl)-2,3-dimethoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-(aminomethyl)-2,3-dimethoxyphenol

InChI

InChI=1S/C9H13NO3/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,11H,5,10H2,1-2H3

InChI Key

OVCUUKNEMAGIDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CN

Origin of Product

United States

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